![molecular formula C12H8ClN3 B13101359 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a 4-chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including acting as inhibitors for various enzymes and receptors .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically employs scalable microwave-assisted synthesis due to its efficiency and high yield. The process involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation .
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolo[1,5-A]pyridine ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. For example, it can inhibit Janus kinases by preventing the phosphorylation of key signaling molecules involved in cell proliferation and immune responses .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with significant biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.
1,2,4-Triazolo[4,3-a]pyrimidine: Used in the synthesis of pharmacologically active derivatives.
Uniqueness
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to its specific structural features, such as the 4-chlorophenyl substituent, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in drug design and development .
属性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-4-9(5-7-10)12-14-11-3-1-2-8-16(11)15-12/h1-8H |
InChI 键 |
PZBHSJBDFUVXKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=NN2C=C1)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


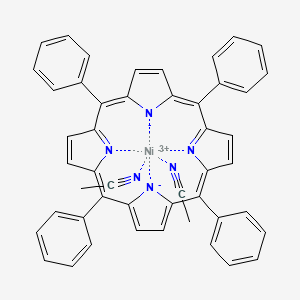

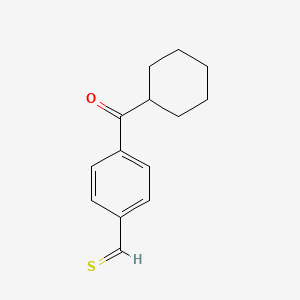
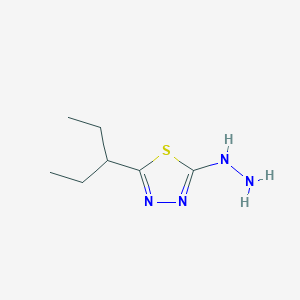
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
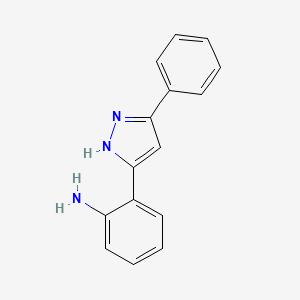

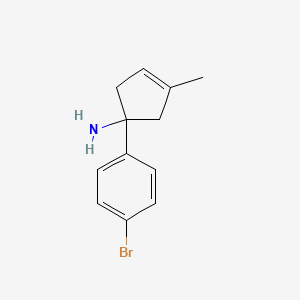

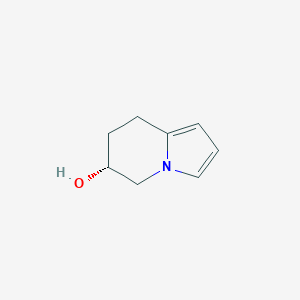
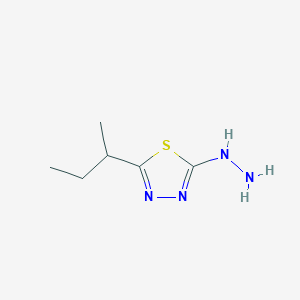
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

